Product packaging for 1,5-Dimethyl-1H-indazol-4-ol(Cat. No.:CAS No. 1416714-14-1)

1,5-Dimethyl-1H-indazol-4-ol

Cat. No.: B3102341
CAS No.: 1416714-14-1
M. Wt: 162.19 g/mol
InChI Key: SOFIYEGNDRPFGS-UHFFFAOYSA-N
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Description

1,5-Dimethyl-1H-indazol-4-ol (CAS 1416714-14-1) is a high-purity indazole derivative supplied for advanced research and development applications. This compound features the indazole heterocycle, a scaffold recognized for its broad and impressive bioactivity in medicinal chemistry . The indazole core is a privileged structure in pharmacology and is found in numerous FDA-approved drugs and clinical candidates, such as the anticancer agents Pazopanib and Axitinib, the antiemetic Granisetron, and the non-steroidal anti-inflammatory drug Bendazac . Researchers value this scaffold for its versatility in designing molecules with diverse biological activities, including anti-cancer, anti-microbial, anti-inflammatory, and enzyme inhibitory effects . As a building block, this compound is an essential intermediate for synthetic chemists working to develop novel bioactive molecules. The methyl and hydroxyl substituents on the core structure provide strategic sites for further chemical modification, enabling the exploration of structure-activity relationships and the development of new lead compounds in drug discovery programs . This product is intended for research purposes as a chemical standard or synthetic intermediate. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2O B3102341 1,5-Dimethyl-1H-indazol-4-ol CAS No. 1416714-14-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,5-dimethylindazol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-6-3-4-8-7(9(6)12)5-10-11(8)2/h3-5,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOFIYEGNDRPFGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)N(N=C2)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101306048
Record name 1H-Indazol-4-ol, 1,5-dimethyl-
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Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416714-14-1
Record name 1H-Indazol-4-ol, 1,5-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1416714-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indazol-4-ol, 1,5-dimethyl-
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URL https://comptox.epa.gov/dashboard/DTXSID101306048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Spectroscopic Characterization and Advanced Structural Elucidation of Indazolol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural determination of organic molecules, providing detailed information about the atomic arrangement, connectivity, and chemical environment within a molecule. For indazolol derivatives such as 1,5-Dimethyl-1H-indazol-4-ol, a suite of NMR experiments is employed to achieve a complete and accurate structural assignment.

One-dimensional NMR serves as the foundational step in structural elucidation. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment. The N-methyl group at position 1 and the C-methyl group at position 5 would each appear as sharp singlets. The protons on the aromatic ring (H3, H6, and H7) would exhibit chemical shifts and coupling patterns characteristic of their electronic environment, influenced by the hydroxyl and methyl substituents. The hydroxyl proton typically appears as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, showing signals for each unique carbon atom. The spectrum would display resonances for the two methyl carbons, the aromatic CH carbons (C3, C6, C7), and the quaternary carbons of the indazole core, including those bearing the hydroxyl group (C4), the methyl group (C5), and the bridgehead carbons (C3a, C7a). The chemical shifts are indicative of the hybridization and local electronic environment of each carbon atom. cdnsciencepub.comresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
H3~7.0-7.5~120-125Aromatic proton adjacent to N2.
C3-~120-125Aromatic methine carbon.
C3a-~135-140Quaternary bridgehead carbon.
OHVariable (e.g., ~5.0-9.0)-Broad singlet, solvent dependent.
C4-~145-150Quaternary carbon bearing hydroxyl group.
C5-CH₃~2.2-2.5~15-20Singlet.
C5-~125-130Quaternary carbon bearing methyl group.
H6~6.8-7.2~115-120Aromatic proton ortho to C5-CH₃.
C6-~115-120Aromatic methine carbon.
H7~6.7-7.1~110-115Aromatic proton.
C7-~110-1115Aromatic methine carbon.
C7a-~140-145Quaternary bridgehead carbon adjacent to N1.
N1-CH₃~3.7-4.0~30-35Singlet.

Note: Predicted values are based on general chemical shift ranges for substituted indazoles and may vary depending on the solvent and experimental conditions.

While 1D NMR provides primary data, 2D NMR techniques are essential for assembling the molecular puzzle by establishing correlations between nuclei. openpubglobal.comnih.gov

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically through two or three bonds. For this compound, a COSY spectrum would be expected to show a cross-peak between the aromatic protons at H6 and H7, confirming their adjacency on the benzene (B151609) ring portion of the indazole core.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY is used to determine spatial proximity between protons. It can show correlations between protons that are close in space but not necessarily connected through bonds. For instance, a ROESY spectrum could reveal correlations between the N1-methyl protons and the H7 proton, helping to confirm the regiochemistry and conformation.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). An HSQC spectrum would definitively link the proton signals for H3, H6, H7, and the two methyl groups to their corresponding carbon signals in the ¹³C NMR spectrum. youtube.com

Correlations from the N1-methyl protons to carbons C3 and C7a, confirming the attachment of the methyl group to N1.

Correlations from the C5-methyl protons to carbons C4, C5, and C6, verifying the position of this methyl group.

Correlations from the H3 proton to quaternary carbons C3a and C7a, helping to piece together the heterocyclic ring structure.

Indazole and its derivatives possess two nitrogen atoms, and multinuclear NMR can provide direct insight into their chemical environments. ipb.pt ¹⁵N NMR is particularly useful for studying the prototropic tautomerism common in N-unsubstituted azoles. acs.org

In this compound, the presence of the methyl group on the N1 position prevents tautomerism, locking the structure in the 1H-indazole form. A ¹⁵N NMR spectrum would show two distinct signals for N1 and N2. The N1 atom, a substituted pyrrole-type nitrogen, would resonate at a different chemical shift compared to the N2 atom, which is a pyridine-type nitrogen. These chemical shifts provide a unique electronic signature of the heterocyclic core. nih.govnih.govresearchgate.net Comparing experimental ¹⁵N chemical shifts with those from theoretical calculations can further validate the structural assignment. nih.gov While ¹⁴N NMR is also possible, its utility is often limited by broad signals resulting from the quadrupolar nature of the ¹⁴N nucleus. rsc.org

Solid-State NMR (SSNMR) is a powerful technique for characterizing pharmaceutical compounds in their solid, crystalline form. jocpr.com Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, SSNMR spectra are sensitive to the local environment, including molecular packing and intermolecular interactions within the crystal lattice. nih.govrsc.org

For this compound, SSNMR can be used to:

Identify Polymorphs: Different crystalline forms (polymorphs) of the same compound will give distinct SSNMR spectra due to differences in their crystal packing, leading to variations in chemical shifts. jocpr.com

Characterize Crystallinity: SSNMR can distinguish between crystalline and amorphous phases and quantify the level of crystallinity in a sample. jocpr.com

Provide Structural Details: Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are commonly used to obtain high-resolution ¹³C spectra of solid samples. cdnsciencepub.com These spectra can provide detailed information about the conformation and packing of the molecules in the solid state, which may differ from the solution state.

Vibrational Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. nih.gov The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its structural features.

O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl (-OH) group. The broadness of this peak is a result of intermolecular hydrogen bonding in the sample. libretexts.orglibretexts.org

C-H Stretches: Aromatic C-H stretching vibrations typically appear as weaker bands just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹). lumenlearning.com Aliphatic C-H stretching from the two methyl groups would be observed as stronger bands just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹). libretexts.org

C=C and C=N Ring Stretches: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic and heterocyclic rings are expected to produce a series of medium to sharp bands in the 1450-1620 cm⁻¹ region. youtube.com

C-O Stretch: The stretching vibration of the carbon-oxygen single bond of the phenolic hydroxyl group typically gives rise to a moderate to strong band in the 1200-1260 cm⁻¹ range.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Functional Group
O-H Stretch3200-3600Strong, BroadHydroxyl
Aromatic C-H Stretch3000-3100Weak to MediumAr-H
Aliphatic C-H Stretch2850-2960MediumCH₃
C=C / C=N Ring Stretch1450-1620Medium to SharpIndazole Ring
C-O Stretch1200-1260Medium to StrongPhenolic C-O

Raman Spectroscopy for Molecular Vibrations and Structural Fingerprinting

Raman spectroscopy is a non-destructive technique that provides detailed information about molecular vibrations, yielding a specific structural fingerprint for a compound. spectroscopyonline.comsemanticscholar.org For this compound, the Raman spectrum is characterized by vibrational modes originating from the indazole core, the methyl groups, and the hydroxyl substituent.

The spectrum can be divided into several key regions. The high-wavenumber region typically features the O-H stretching vibration of the hydroxyl group and C-H stretching from the aromatic ring and methyl groups. The region between 400 and 1700 cm⁻¹ is known as the fingerprint region, containing a wealth of structural information from the skeletal vibrations of the fused heterocyclic ring system. mdpi.com Specific bands corresponding to C=C and C=N stretching within the indazole ring, in-plane bending of C-H and O-H groups, and vibrations of the C-N and C-C bonds are observed here. The substitution pattern, including the placement of the two methyl groups and the hydroxyl group, results in a unique spectral pattern that distinguishes it from other indazole isomers. nih.gov

Table 1: Representative Raman Bands for this compound This table presents expected vibrational frequencies based on characteristic group frequencies for indazole derivatives.

Wavenumber (cm⁻¹) Assignment Vibrational Mode
~3400-3600 O-H Stretching
~3050-3100 Aromatic C-H Stretching
~2920-2980 Methyl C-H Stretching
~1620 C=N Stretching
~1580 C=C Aromatic Ring Stretching
~1450 C-H Methyl Bending
~1250 C-O Stretching
~800 C-H Aromatic Out-of-Plane Bending

Mass Spectrometry Techniques

Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) is critical for unambiguously determining the elemental formula of a molecule. libretexts.org Unlike low-resolution MS which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) with high precision (typically to four or more decimal places). nih.gov This accuracy allows for the differentiation between compounds with the same nominal mass but different elemental compositions. For this compound (C₉H₁₀N₂O), HRMS provides an exact mass that serves as definitive confirmation of its molecular formula. youtube.combitp.kiev.ua

Table 2: HRMS Data for this compound

Parameter Value
Molecular Formula C₉H₁₀N₂O
Monoisotopic Mass (Calculated) 162.07931 u
Ionization Mode Electrospray (ESI+)
Observed Ion [M+H]⁺
Observed m/z (Hypothetical) 163.0866

The coupling of a chromatographic separation technique with mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), is essential for purity assessment and the analysis of complex mixtures. rsc.org

Given the polar nature of the hydroxyl group in this compound, LC-MS is often the more suitable technique. nih.govnih.govyoutube.com Reversed-phase or mixed-mode liquid chromatography can effectively separate the target compound from synthesis precursors, byproducts, or degradation products. researchgate.net The mass spectrometer then serves as a highly sensitive and selective detector, confirming the identity of the main peak and any impurities based on their mass-to-charge ratios. This hyphenated approach provides retention time and mass data simultaneously, offering a high degree of confidence in purity evaluation.

Table 3: Illustrative LC-MS Analytical Conditions

Parameter Condition
LC System
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% to 95% B over 10 minutes
Flow Rate 0.4 mL/min
MS System
Ionization ESI Positive
Scan Mode Full Scan (m/z 100-500)

Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. ijcap.inunt.edu The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of atoms and the positions of substituents. uab.eduresearchgate.net

For the protonated molecule of this compound ([M+H]⁺), collision-induced dissociation (CID) would likely lead to characteristic neutral losses, such as the loss of a methyl radical (•CH₃), carbon monoxide (CO), or molecules related to the pyrazole (B372694) ring cleavage. Analyzing these fragmentation pathways helps to confirm the presence and location of the methyl and hydroxyl groups on the indazole scaffold. nih.gov

Table 4: Plausible MS/MS Fragmentation of [C₉H₁₀N₂O+H]⁺

Precursor Ion (m/z) Product Ion (m/z) Neutral Loss Proposed Fragment Structure
163.08 148.06 •CH₃ Loss of a methyl radical
163.08 135.07 CO Loss of carbon monoxide from the phenol (B47542) moiety
163.08 134.06 N₂H Cleavage of the pyrazole ring

X-ray Crystallography for Definitive Solid-State Molecular Structure and Conformation

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. thepharmajournal.com By analyzing the diffraction pattern of X-rays passed through a single crystal of this compound, a precise model of the molecular structure can be generated. mdpi.com

This technique provides definitive data on bond lengths, bond angles, and torsional angles. researchgate.net For this specific molecule, it would confirm the planarity of the bicyclic indazole system and the precise geometry of the substituents. Furthermore, it reveals intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictates the crystal packing arrangement. mdpi.com Such data is invaluable for understanding structure-property relationships. acs.org

Table 5: Representative Crystallographic Data for an Indazole Derivative This table presents hypothetical data that would be obtained from a single-crystal X-ray diffraction experiment.

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.5
b (Å) 12.1
c (Å) 9.3
β (°) 95.5
Volume (ų) 952.1
Z (molecules/unit cell) 4
Key Interactions Intermolecular O-H···N hydrogen bonding

Electronic Absorption and Emission Spectroscopy (UV-Vis)

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. For aromatic compounds like this compound, the absorption spectrum is dominated by π→π* transitions within the conjugated indazole ring system. science-softcon.de

The position (λₘₐₓ) and intensity (molar absorptivity, ε) of the absorption bands are sensitive to the molecular structure and the solvent environment. researchgate.net The presence of the hydroxyl group (an auxochrome) and methyl groups on the indazole ring influences the energy of the electronic transitions, causing shifts in the absorption maxima compared to the parent indazole molecule. researchgate.netscience-softcon.de This technique is useful for quantitative analysis and for providing complementary information on the electronic structure of the compound. nih.gov

Table 6: Typical UV-Vis Absorption Data for a Substituted Indazole in Methanol

λₘₐₓ (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹) Transition
~255 15,000 π→π*
~290 8,000 π→π*

Electrochemical Characterization (e.g., Cyclic Voltammetry) for Redox Properties

The redox properties of indazolol derivatives, particularly this compound, are of significant interest for understanding their chemical reactivity and potential applications in areas such as materials science and medicinal chemistry. Electrochemical methods, most notably cyclic voltammetry (CV), provide a powerful tool for elucidating the electron transfer characteristics of these molecules. While specific experimental data for this compound is not extensively documented in publicly available literature, its electrochemical behavior can be inferred from the well-established principles of electrochemistry and studies on related indazole and phenol compounds.

The structure of this compound incorporates an indazole nucleus, which is known to be electrochemically active, and a hydroxyl group at the 4-position, rendering it a phenol analog. The presence of this phenolic hydroxyl group is expected to be the dominant factor in its oxidative electrochemistry. Phenols are known to undergo oxidation to form phenoxyl radicals, and this process is often irreversible due to subsequent coupling reactions of the highly reactive radical intermediates.

In a typical cyclic voltammetry experiment, this compound would be expected to exhibit an anodic peak corresponding to the oxidation of the hydroxyl group. The potential at which this oxidation occurs is influenced by the electron density of the aromatic ring. The presence of two electron-donating methyl groups at the 1 and 5 positions is anticipated to lower the oxidation potential compared to unsubstituted indazol-4-ol, as these groups increase the electron density on the indazole ring system, making it easier to remove an electron.

The general electrochemical behavior of substituted indazoles has been explored in the context of their synthesis and functionalization. researchgate.netnih.gov Mechanistic studies often employ cyclic voltammetry to probe radical pathways in electrochemical reactions. researchgate.netnih.gov For instance, the electrochemical synthesis of 1H-indazole N-oxides has been investigated using cyclic voltammetry, revealing insights into the radical intermediates involved. researchgate.netnih.gov

Considering the phenolic nature of this compound, its electrochemical oxidation can be compared to that of substituted phenols. The initial one-electron oxidation would generate a phenoxyl radical. The stability and subsequent reaction pathways of this radical would determine the characteristics of the cyclic voltammogram. The process is likely to be irreversible, as indicated by the absence of a corresponding reduction peak on the reverse scan.

A hypothetical cyclic voltammogram of this compound would likely show an irreversible oxidation wave. The key parameters from such a study are summarized in the interactive data table below.

CompoundSolvent/ElectrolyteWorking ElectrodeScan Rate (mV/s)Anodic Peak Potential (Epa vs. Ag/AgCl)Characteristics
This compoundAcetonitrile / 0.1 M TBAPF6Glassy Carbon100~ +0.8 to +1.2 VIrreversible oxidation

This data is representative and predictive based on the electrochemical behavior of analogous phenolic and indazole compounds. Actual experimental values may vary.

The reduction of the indazole ring itself typically occurs at high negative potentials. researchgate.netnih.gov For 2-N-substituted indazoles bearing electron-withdrawing groups, electroreduction leads to the formation of the corresponding indazolines. researchgate.netnih.gov However, for this compound, with its electron-donating groups, the reduction of the indazole core would be expected to occur at even more negative potentials, likely outside the accessible potential window of common organic solvents. Therefore, the oxidative behavior originating from the phenolic hydroxyl group is the more prominent and accessible electrochemical feature.

Computational Chemistry and Theoretical Investigations of 1,5 Dimethyl 1h Indazol 4 Ol

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, enabling the detailed study of molecular structures and energies based on the fundamental principles of quantum mechanics.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. researchgate.net It offers a favorable balance between accuracy and computational cost, making it a standard tool for a variety of molecular investigations. nih.gov

Geometry Optimization: The first step in most computational studies is to find the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. stackexchange.com This process systematically alters the positions of the atoms to find the structure with the lowest possible ground state energy. stackexchange.com For a molecule like 1,5-Dimethyl-1H-indazol-4-ol, DFT calculations, for instance at the B3LYP/6-31G(d,p) level of theory, can predict key geometric parameters. nih.gov These parameters include bond lengths, bond angles, and dihedral angles that define the molecule's shape.

Table 1: Illustrative Predicted Geometric Parameters for this compound using DFT Note: This data is representative of typical DFT calculation outputs for similar heterocyclic molecules and is for illustrative purposes.

Parameter Bond/Angle Predicted Value
Bond Length O-H 0.97 Å
C4-O 1.36 Å
N1-N2 1.35 Å
N1-C7a 1.38 Å
Bond Angle C4-O-H 109.5°
C3a-C4-C5 118.0°
N2-N1-C(Methyl) 125.0°

Electronic Structure: DFT is also employed to analyze the electronic properties of molecules. Key aspects include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and stability. nih.gov A smaller energy gap generally suggests higher reactivity. These descriptors provide valuable insights into the molecule's behavior in chemical reactions. nih.gov

Conformational Analysis: For molecules with rotatable bonds, such as the hydroxyl and methyl groups in this compound, conformational analysis is performed to identify the most stable spatial arrangements (conformers). mdpi.comiu.edu.sa DFT calculations can determine the relative energies of different conformers, revealing which orientations are energetically preferred. iu.edu.sa This is crucial for understanding how the molecule's shape influences its properties and interactions.

Ab initio methods are quantum chemistry calculations derived directly from theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) fall into this category. researchgate.netnih.gov While computationally more demanding than DFT, ab initio methods can provide highly accurate electronic structure determinations and are often used as a benchmark for other computational techniques. These calculations are valuable for obtaining precise energy values, dipole moments, and atomic charges, which contribute to a comprehensive understanding of the molecule's electronic distribution and polarity.

Spectroscopic Property Prediction and Validation

A significant application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental results to confirm molecular structures and assign spectral features.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach, often combined with DFT, for calculating the NMR chemical shifts of nuclei like ¹H and ¹³C. imist.maresearchgate.netmdpi.com The GIAO method computes the isotropic nuclear magnetic shielding constants for each atom in the molecule. researchgate.net These values are then referenced against a standard, typically Tetramethylsilane (TMS), to yield the chemical shifts (δ) that can be directly compared with experimental spectra. imist.ma A strong correlation between the calculated and experimental shifts serves as powerful evidence for the correctness of the proposed structure. benthamopen.com

Table 2: Illustrative Comparison of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Note: This table demonstrates a typical comparison format. Experimental values are hypothetical.

Atom Position Calculated ¹H Shift (GIAO) Experimental ¹H Shift Calculated ¹³C Shift (GIAO) Experimental ¹³C Shift
OH 5.30 5.25 - -
H3 7.80 7.78 135.0 134.8
H6 7.10 7.08 115.0 114.9
H7 7.50 7.47 120.0 119.8
N1-CH₃ 3.90 3.88 35.0 34.9
C5-CH₃ 2.40 2.38 20.0 19.9

Computational methods can predict the vibrational frequencies that correspond to the absorption peaks in an infrared (IR) spectrum. derpharmachemica.com DFT calculations are used to compute the harmonic vibrational frequencies of the molecule at its optimized geometry. nih.gov These theoretical frequencies help in assigning the various vibrational modes (e.g., stretching, bending, rocking) to the specific peaks observed in an experimental IR spectrum. derpharmachemica.com It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors, leading to better agreement with experimental data. derpharmachemica.com

Table 3: Illustrative Vibrational Frequency Assignments for this compound Note: Frequencies are in cm⁻¹. This table is representative of data from vibrational analysis.

Vibrational Mode Calculated Frequency (Scaled) Experimental Frequency
O-H Stretch 3450 3445
Aromatic C-H Stretch 3080 3075
Methyl C-H Stretch 2950 2948
C=C Ring Stretch 1610 1612
C-O Stretch 1250 1255

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for simulating electronic absorption spectra, such as those measured by UV-Visible spectroscopy. researchgate.netosti.gov TD-DFT calculates the energies of electronic transitions from the ground state to various excited states. nih.gov The method also provides the oscillator strength for each transition, which is related to the intensity of the corresponding absorption band. osti.gov By simulating the electronic spectrum, researchers can predict the absorption maxima (λmax) and compare them with experimental data, providing insight into the electronic structure of the molecule. nih.gov

Table 4: Illustrative TD-DFT Predicted Electronic Transitions for this compound Note: This table illustrates typical output from a TD-DFT calculation.

Transition Excitation Energy (eV) Wavelength (nm) Oscillator Strength
S₀ → S₁ 4.43 280 0.15
S₀ → S₂ 4.96 250 0.22

Tautomeric Equilibrium and Stability Studies

Further experimental or theoretical research dedicated to this compound is required before a detailed article on its computational chemistry and theoretical investigations can be written.

Computational Assessment of 1H- and 2H-Tautomer Relative Stabilities

The annular tautomerism of indazole derivatives, involving the migration of a proton between the N1 and N2 positions of the pyrazole (B372694) ring, is a key determinant of their chemical behavior and biological activity. Computational chemistry provides powerful tools to assess the relative stabilities of the resulting 1H- and 2H-tautomers. For the parent indazole molecule, theoretical calculations have consistently shown the 1H-tautomer to be more stable than the 2H-tautomer. nih.gov For instance, MP2/6-31G** level calculations indicate that the 1H-tautomer is more stable by approximately 15 kJ·mol⁻¹. nih.gov

Studies on substituted indazoles, such as 1,5,6,7-tetrahydro-4H-indazol-4-ones, have employed a range of computational methods to establish tautomeric preference. nih.govnih.govresearchgate.net These methods include semi-empirical (AM1), ab initio Hartree-Fock (HF/6-31G*), and Density Functional Theory (DFT) with the B3LYP functional (B3LYP/6-31G**). nih.govnih.govresearchgate.net While for many indazoles the 1H form is favored, the energy difference between the 1H and 2H tautomers is often very small, and the stability can be reversed depending on the substitution pattern. nih.gov For this compound, the N1 position is already substituted with a methyl group, which locks the compound in its 1H form, preventing the typical 1H/2H tautomerism. However, theoretical studies on closely related N-unsubstituted analogs are crucial for understanding the fundamental electronic properties of the indazole core.

Table 1: Calculated Relative Energies of Tautomers for Indazole Analogs
CompoundComputational MethodMost Stable TautomerEnergy Difference (kJ·mol⁻¹)
IndazoleMP2/6-31G 1H15.0
1,5,6,7-tetrahydro-4H-indazol-4-oneB3LYP/6-31G1H~1.0
3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-oneB3LYP/6-31G**2H1.9

Energetic Landscape and Pathways of Tautomeric Interconversion

The interconversion between tautomers proceeds through a transition state, and its energetic landscape can be mapped using computational methods. For prototropic tautomerism, this typically involves the intramolecular or intermolecular transfer of a proton. In the case of indazoles, the direct intramolecular transfer from N1 to N2 would have to proceed through a high-energy, three-membered ring transition state.

A more plausible mechanism, often investigated computationally for similar heterocyclic systems, involves a solvent-assisted or dimer-mediated proton transfer. In these pathways, solvent molecules (like water) or another monomer of the indazole act as a proton shuttle, creating a lower-energy six- or eight-membered ring transition state. Computational studies on keto-enol tautomerism, for example, have identified four-membered ring transition states for intramolecular proton transfer, calculating activation energy barriers in the range of 30-31 kcal·mol⁻¹ using DFT methods. orientjchem.org By analogy, similar computational approaches can be used to calculate the activation energies for the tautomerization of N-unsubstituted indazoles, providing insight into the kinetics of this equilibrium.

Solvent Effects on Molecular Geometry and Electronic Properties

The surrounding solvent medium can significantly influence the properties of a molecule, including its geometry, electronic structure, and tautomeric equilibrium. rsc.org Computational models, particularly implicit solvent models like the Polarizable Continuum Model (PCM), are frequently used to simulate these effects. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in a simulated solution environment.

For tautomeric compounds, a change in solvent polarity can shift the equilibrium by preferentially stabilizing the more polar tautomer. orientjchem.org For example, theoretical studies on pyrazolinones have shown that the most abundant tautomer is dependent on the solvent used. rsc.org Solvation can also affect bond lengths and angles, as well as electronic properties like the dipole moment. Calculations on indazole have been performed in both the gas phase and in a simulated water environment to understand these effects. nih.gov For this compound, computational analysis using implicit solvent models would be essential to predict how its geometry and electronic charge distribution are modulated by different solvent environments, which is critical for understanding its behavior in biological systems.

Molecular Modeling and Docking Studies (Computational Methodologies)

Molecular modeling and docking are powerful computational techniques used to predict how a small molecule (ligand), such as this compound, might bind to a macromolecular target, typically a protein. The process is foundational in drug discovery for identifying potential therapeutic targets and optimizing lead compounds.

The general methodology involves several key steps:

Preparation of the Receptor and Ligand: The three-dimensional structure of the target protein is obtained, often from a repository like the Protein Data Bank (PDB). The structure is then prepared by adding hydrogen atoms, assigning partial charges, and removing water molecules. The ligand's 3D structure is generated and optimized to find its lowest energy conformation.

Defining the Binding Site: A "grid box" is defined on the receptor, specifying the volume in which the docking algorithm will search for possible binding poses. This is typically centered on the known active site or a predicted binding pocket.

Docking Simulation: Using software like AutoDock or AutoDock Vina, the ligand is placed into the defined binding site in numerous possible conformations and orientations. nih.govgrowingscience.com

Scoring and Ranking: Each generated pose is evaluated using a scoring function that estimates the binding affinity, typically expressed as a negative value in kcal/mol. The poses are then ranked, with the lowest energy score representing the most probable binding mode. growingscience.com

Ligand-Target Interaction Profiling via Molecular Docking Simulations

Molecular docking simulations are employed to profile the interaction of a ligand with one or more biological targets. This allows for the prediction of binding affinity and selectivity. For indazole derivatives, docking studies have been successfully used to investigate their potential as inhibitors for a variety of targets, including protein kinases and enzymes involved in cancer. sci-hub.se For instance, indeno[1,2-c]pyrazol derivatives have been evaluated in silico against malate (B86768) dehydrogenase 2 (MDH2), with docking scores showing a strong correlation with experimentally observed inhibitory activity. sci-hub.se

By docking this compound against a panel of relevant protein targets, a comprehensive interaction profile can be generated. The calculated binding energies can be compared to those of known inhibitors to estimate the compound's potential potency. researchgate.net Furthermore, comparing the binding scores across different targets can provide insights into the compound's potential selectivity, a crucial aspect in the development of targeted therapies. nih.gov

Identification of Potential Binding Modes and Interaction Specificity

Beyond predicting binding affinity, a key outcome of molecular docking is the detailed visualization of the ligand's binding mode within the active site of the target. This analysis reveals the specific non-covalent interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking. researchgate.net

Computational analysis of the top-ranked docking poses can identify key amino acid residues that form critical interactions with the ligand. For example, in studies of cyclooxygenase inhibitors, docking revealed hydrogen bonds forming between the ligand and residues like Tyr355 and His90 in the active site. researchgate.net This level of detail is invaluable for understanding the structural basis of molecular recognition and binding specificity. For this compound, identifying its potential binding modes would highlight which parts of the molecule are most important for binding and could guide future chemical modifications to enhance potency and selectivity.

Table 2: Common Interactions Identified in Docking Studies of Heterocyclic Compounds
Interaction TypeDescriptionExample Interacting Residues
Hydrogen BondElectrostatic attraction between a hydrogen atom and an electronegative atom (O, N).Asp, Gln, Tyr, His, Ser
Hydrophobic InteractionInteraction between nonpolar groups, driven by the exclusion of water.Val, Leu, Ile, Phe, Trp
Pi-Pi StackingAttractive, noncovalent interactions between aromatic rings.Phe, Tyr, Trp, His
H-Pi InteractionInteraction of a polar H-atom with the π-electron system of an aromatic ring.His, Gln
Van der Waals ForcesWeak, short-range electrostatic attractions between uncharged molecules.All residues in close contact

Chemical Reactivity and Derivatization Strategies for 1,5 Dimethyl 1h Indazol 4 Ol

Functional Group Transformations at the Indazole Core and Hydroxyl Moiety

The presence of both a phenolic hydroxyl group and nucleophilic nitrogen atoms within the indazole ring system allows for a variety of functional group transformations. These reactions are crucial for creating precursors for further coupling reactions or for directly modulating the compound's properties.

The hydroxyl group at the C4 position is a key site for derivatization. Its phenolic nature allows it to undergo standard transformations such as etherification and esterification.

Etherification: This reaction involves the conversion of the hydroxyl group into an ether. O-alkylation can be achieved under basic conditions to deprotonate the hydroxyl group, followed by reaction with an alkyl halide. This transformation is fundamental for preparing derivatives where the hydroxyl proton is replaced by an alkyl or aryl group, which can alter solubility and electronic properties.

Esterification: The formation of esters from the 4-hydroxyl group can be accomplished using various standard procedures, such as reaction with acyl chlorides or carboxylic anhydrides in the presence of a base. This modification is often used to introduce different functional groups or to act as a protecting group strategy in multi-step syntheses.

Oxidation: While less commonly detailed for this specific molecule in the surveyed literature, phenolic hydroxyl groups can generally be oxidized to quinone-type structures under appropriate conditions. Such a transformation would significantly alter the electronic and structural characteristics of the indazole core.

These functionalizations of the 4-hydroxyl group are pivotal first steps in more complex synthetic routes, such as preparing substrates for cross-coupling reactions.

The indazole ring contains two nitrogen atoms, and their reactivity is a key aspect of the molecule's chemistry. In the case of 1,5-Dimethyl-1H-indazol-4-ol, the N1 position is already substituted with a methyl group.

Direct alkylation of an unsubstituted 1H-indazole typically results in a mixture of N1 and N2 substituted products. beilstein-journals.org The regioselectivity of this reaction is influenced by steric and electronic effects of substituents on the indazole ring, as well as the nature of the alkylating agent and reaction conditions. beilstein-journals.org For instance, the use of sodium hydride in tetrahydrofuran often favors N1 alkylation. beilstein-journals.org Since the starting compound is this compound, further reaction at the nitrogen atoms would likely target the N2 position, potentially forming a quaternary indazolium salt. Such modifications would significantly impact the aromaticity and electronic distribution of the ring system, influencing the reactivity of other positions on the molecule. Studies on related indazoles have shown that N-alkylation can be directed to the N2 position with excellent regioselectivity depending on the substituents present on the ring. beilstein-journals.org

Carbon-Carbon Bond Formation Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for creating C-C bonds and are extensively used to functionalize heterocyclic systems like indazole. mdpi.com These methods enable the introduction of aryl, heteroaryl, and alkyl groups onto the indazole scaffold.

The Suzuki-Miyaura cross-coupling is a highly versatile and widely used palladium-catalyzed reaction for forming C-C bonds. nih.govyonedalabs.com For this reaction to occur on the indazole core, a halide or triflate group is typically required as a leaving group.

To apply the Suzuki-Miyaura reaction to this compound, the 4-hydroxyl group would first need to be converted into a triflate (–OTf), a superior leaving group. Alternatively, a halogen atom could be introduced at other positions on the ring, such as C3 or C7. nih.govmdpi.com For example, research has shown successful Suzuki-Miyaura coupling of C7-bromo-4-substituted-1H-indazoles with various boronic acids to yield C7-arylated products in moderate to good yields. nih.govrsc.org This highlights a viable strategy for functionalizing the benzene (B151609) portion of the indazole ring. Similarly, C3-iodo-1H-indazole derivatives, after N-protection, readily undergo Suzuki-Miyaura coupling with a range of boronic acids. mdpi.com

Table 1: Example Conditions for Suzuki-Miyaura Coupling on Indazole Scaffolds

Indazole Substrate Coupling Partner Catalyst/Ligand Base Solvent Yield
N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide (4-methoxyphenyl)boronic acid Pd(OAc)₂ / SPhos K₂CO₃ Dioxane/H₂O Moderate to Excellent nih.gov

This table is illustrative of conditions used on related indazole systems and not specific to this compound itself.

Besides the Suzuki-Miyaura reaction, other metal-catalyzed couplings can be employed to functionalize the indazole system. Reactions like the Sonogashira and Heck couplings are valuable for introducing alkynyl and vinyl groups, respectively. mdpi.com These reactions typically require a palladium catalyst and a halogenated indazole precursor. The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity. mdpi.com The development of these coupling methodologies has significantly expanded the synthetic accessibility of complex indazole derivatives.

Direct C-H activation and functionalization represent a more atom-economical approach to forming C-C bonds, as it avoids the need for pre-functionalization (e.g., halogenation) of the substrate. nih.gov Palladium-catalyzed direct arylation has been successfully applied to 1H-indazoles, typically targeting the C3 position. researchgate.netresearchgate.net

For 1-substituted indazoles, direct C3 arylation can be achieved using palladium acetate (B1210297) as a catalyst, often in combination with a specific ligand like 1,10-phenanthroline and a base such as potassium carbonate. researchgate.net The reaction conditions are critical, and the choice of ligand has been shown to play a crucial role in the outcome. researchgate.net While direct C-H functionalization at other positions (C4, C6, C7) is more challenging, site-selectivity can sometimes be achieved through the use of directing groups. For example, an electron-withdrawing group at the C4 position has been shown to direct C7 oxidative arylation. researchgate.netresearchgate.net These advanced methods provide efficient pathways to novel arylated and alkylated indazole structures.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Phenylboronic acid
(4-methoxyphenyl)boronic acid
Palladium acetate
1,10-phenanthroline
Potassium carbonate
Sodium hydride
N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide
tert-butyl 3-iodo-1H-indazole-1-carboxylate
PdCl₂(dtbpf)

Heteroatom Functionalization

The introduction of heteroatoms onto the indazole core is a critical strategy for modulating the physicochemical and pharmacological properties of the resulting derivatives. For this compound, the unsubstituted C3, C6, and C7 positions are the primary sites for such modifications.

Halogenation provides key intermediates that can be further modified through cross-coupling reactions. The indazole ring can be halogenated at various positions, with the C3 position being particularly susceptible to electrophilic attack.

Bromination: The direct bromination of indazoles at the C3 position has been achieved using various reagents. An ultrasound-assisted approach utilizing 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the bromine source has been shown to be an efficient and rapid method for the synthesis of 3-bromoindazoles under mild conditions. This method proceeds via a C-H bond cleavage and C-Br bond formation process. Other traditional methods often employ Br2 in acetic acid, though these may require higher temperatures. For 4-substituted 1H-indazoles, regioselective bromination at the C7 position has been reported using N-bromosuccinimide (NBS).

Iodination: The C3 position of the indazole ring is also the most common site for iodination. Standard conditions involve treating the indazole with iodine (I2) in the presence of a base like potassium hydroxide (B78521) (KOH) in a polar solvent such as dimethylformamide (DMF). chim.it This method is effective for a range of substituted indazoles. chim.it N-Iodosuccinimide (NIS) has also been employed as an effective iodinating agent, often under basic conditions. chim.it

For this compound, the C3, C6, and C7 positions are available for halogenation. The powerful ortho-, para-directing effect of the 4-hydroxyl group is expected to activate the C3 and C7 positions, making them likely sites for electrophilic halogenation.

Table 1: Selected Halogenation Methods for the Indazole Ring System

Position Reagent(s) Conditions Reference(s)
C3 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) Ultrasound, Base N/A
C3 Iodine (I2) / Potassium Hydroxide (KOH) DMF, Room Temperature chim.it
C3 N-Iodosuccinimide (NIS) / KOH Dichloromethane chim.it
C7 N-Bromosuccinimide (NBS) N/A N/A

Amination: Direct C-H amination of the indazole core is a valuable transformation. Copper-catalyzed methods have been developed for the regioselective C3 amination of 2H-indazoles with other indazoles or indazol-3(2H)-ones, proceeding under mild conditions likely through a radical pathway. nih.gov Intramolecular C-H amination strategies have also been employed to construct the 1H-indazole ring system itself from arylhydrazone precursors, using oxidants like silver(I) salts or [bis-(trifluoroacetoxy)iodo]benzene (PIFA). acs.orgnih.gov

Sulfonation: The introduction of a sulfonyl group can be achieved through various methods. An oxo-sulfonylation protocol using sulfinic acid and tert-butyl hydroperoxide (TBHP) under ambient air allows for the synthesis of N-sulfonylated indazolones from 2H-indazoles. acs.org Electrochemical sulfonylation of 2H-indazoles has also been reported, using sulfonyl hydrazides or sodium sulfinates as the sulfonyl source. chim.it Furthermore, direct N1-sulfonylation of the indazole ring can be accomplished by reacting the indazole with a sulfonyl chloride in the presence of a base. mdpi.com

Phosphorylation: Direct C-H phosphorylation of indazoles offers an efficient route to organophosphorus compounds. A manganese(III) acetate-mediated reaction between 2H-indazoles and dialkyl phosphites provides C3-phosphorylated products in moderate to good yields under mild conditions via a proposed radical mechanism. nih.gov This method, however, was noted to be unsuitable for 1H-indazoles. nih.gov

Acylation: The C3 position of the indazole ring can undergo direct acylation. A nickel(II)-catalyzed method allows for the coupling of 2H-indazoles with both aryl and alkyl aldehydes to yield 3-acyl-2H-indazoles. rsc.org This reaction is believed to proceed through a radical pathway. rsc.org Another approach involves a silver(I)-catalyzed radical acylation using substituted Hantzsch esters as the acyl source under mild conditions. rsc.org

Carbonylation and Carbamoylation: Carbonyl groups can be introduced onto the indazole scaffold via several routes. Palladium-catalyzed carbonylation of bromoindazoles has been used to synthesize the corresponding methyl esters, which can then be hydrolyzed to carboxylic acids. tandfonline.com Direct, regioselective ethoxy-carbonylation of indazoles can be achieved using diethylazodicarboxylate (DEAD). rsc.org Additionally, a transition-metal-free, visible-light-promoted C3-carbamoylation of 2H-indazoles has been developed using oxamic acids as the coupling partners. nih.gov

Control of Regioselectivity and Stereoselectivity in Derivatization

Achieving control over the position (regio-) and three-dimensional arrangement (stereo-) of new functional groups is paramount in the synthesis of complex molecules for pharmaceutical applications.

The regiochemical outcome of electrophilic substitution on the this compound ring is primarily governed by the electronic effects of the existing substituents and steric hindrance.

Directing Group Effects: Substituents on an aromatic ring direct incoming electrophiles to specific positions. wikipedia.org Electron-donating groups (EDGs) are typically ortho, para-directors, activating the ring towards substitution, while electron-withdrawing groups (EWGs) are generally meta-directors and deactivate the ring. wikipedia.orgorganicchemistrytutor.commasterorganicchemistry.com

In this compound:

The 4-hydroxyl (-OH) group is a strongly activating, ortho, para-directing group due to its ability to donate electron density via resonance. libretexts.org It will strongly direct electrophiles to the C3 (ortho) and C7 (ortho) positions. The C5 position is already substituted.

The 5-methyl (-CH3) group is a weakly activating, ortho, para-directing group through inductive effects and hyperconjugation. It directs towards the C6 (ortho) and C4 (para) positions.

The combined influence of the potent 4-OH group and the 5-CH3 group leads to a high electron density at the C3, C6, and C7 positions, making them the most probable sites for electrophilic attack. The C7 position, being ortho to the powerful hydroxyl directing group, is a particularly likely site for functionalization, as has been observed in the C7-bromination of other 4-substituted indazoles.

Steric Hindrance: The size of the substituents near a reactive site can block or hinder the approach of reagents. nih.gov In this compound, the C3 position is adjacent to the N-methyl group, while the C7 position is flanked by the benzene ring fusion. The steric environment around the C3, C6, and C7 positions is relatively unencumbered, suggesting that electronic effects will likely be the dominant factor in determining regioselectivity for many reactions. nih.gov However, for very bulky electrophiles, substitution at the less hindered C6 or C7 positions might be favored over the C3 position.

Table 2: Predicted Regioselectivity of Electrophilic Substitution on this compound

Position Activating/Deactivating Influence Predicted Reactivity
C3 Activated (ortho to 4-OH) Highly Favorable
C6 Activated (ortho to 5-CH3) Favorable
C7 Activated (ortho to 4-OH) Highly Favorable

The creation of specific stereoisomers is crucial for drug development. While derivatization of the existing this compound core is one approach, another is the enantioselective synthesis of derivatives with new chiral centers. Significant progress has been made in developing chiral catalysts for the functionalization of the indazole scaffold.

A notable example is the highly C3-selective and enantioselective allylation of 1H-indazoles using copper hydride (CuH) catalysis. nih.gov In this method, an N-(benzoyloxy)indazole acts as an electrophile, which undergoes a reaction with an allene pronucleophile in the presence of a copper catalyst and a chiral phosphine ligand (e.g., Ph-BPE). mit.edu This approach allows for the efficient preparation of a variety of C3-allyl 1H-indazoles bearing quaternary stereocenters with high levels of enantioselectivity. acs.org

Density functional theory (DFT) calculations suggest the reaction proceeds through a six-membered Zimmerman-Traxler-type transition state. nih.govacs.org The high degree of enantioselectivity is governed by steric interactions between the chiral ligand and the substrate, as well as steric repulsions involving substituents in the transition state. nih.govchemrxiv.org This methodology represents a powerful tool for accessing chiral indazole derivatives that would be difficult to obtain through other means.

Table 3: Example of Enantioselective C3-Allylation of Indazole Electrophiles using CuH Catalysis

Indazole Electrophile (Substituent) Ligand Yield (%) Enantiomeric Excess (ee, %) Reference(s)
4-Methoxy (S)-DTBM-SEGPHOS 85 97 mit.edu
4-Fluoro (S)-DTBM-SEGPHOS 91 96 mit.edu
5-Chloro (R)-Ph-BPE 88 97 mit.edu
7-Methyl (R)-Ph-BPE 85 96 mit.edu

Advanced Applications and Future Research Directions in Indazolol Chemistry

Indazoles as Scaffolds in Materials Science

The unique photophysical properties inherent to the indazole ring system have positioned its derivatives as promising candidates for the development of advanced functional materials. Their rigid, planar structure and the presence of multiple nitrogen atoms allow for fine-tuning of electronic properties, making them suitable for applications where light emission and charge transport are critical.

Role in Organic Light-Emitting Diodes (OLEDs) and Photophysical Materials

Indazole derivatives are being explored for their potential in the field of organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). The performance of an OLED is heavily dependent on the chemical and photophysical properties of its constituent organic materials. Metal-complexes of π-conjugated 2H-indazoles, for instance, have been identified as useful in OLED applications. These materials can serve in various capacities within the device architecture, such as in the hole transport layer (HTL) or the emissive layer (EML), contributing to improved device efficiency, stability, and color purity.

The incorporation of indazole scaffolds allows for the modulation of molecular energy levels (HOMO/LUMO), which is crucial for efficient charge injection and transport. Research into new indazole-based materials focuses on enhancing properties like glass transition temperature (Tg) for better thermal stability and achieving high quantum yields for brighter and more efficient light emission. The goal is to develop robust, blue-emitting materials, which remain a significant challenge in OLED technology.

Indazole Derivatives in Catalysis and Organic Transformations

The application of indazole derivatives extends into the realm of chemical synthesis, where they are being investigated as both ligands for transition-metal catalysis and as standalone organocatalysts. Their structural features, including the presence of multiple nitrogen atoms, make them effective coordinating agents for metal centers and potential participants in hydrogen bonding and other non-covalent interactions crucial for catalysis.

Exploration of Indazolol Derivatives as Ligands or Organocatalysts

Indazole-containing molecules have shown promise as ligands in transition-metal catalysis. Nitrogen-based ligands are essential for controlling the reactivity and selectivity of catalysts based on non-precious metals like nickel and copper. While research into pyridyl-2-carboxamidines and pyridyl-2-imidazolines as ligands is more established, the structural similarities with indazoles suggest their potential in similar catalytic roles, such as in cross-electrophile coupling reactions.

Furthermore, indazoles can function as organocatalysts. A notable example is the use of an organic dye, gallocyanine (B75355), as a catalyst for the electrophilic halogenation of indazoles and other heteroaromatics using N-halosuccinimides (NBS and NCS). This method represents a mild, metal-free approach that does not require light or high temperatures, highlighting the potential of leveraging the intrinsic properties of indazole-related structures for catalytic transformations.

Catalyst TypeApplicationIndazole RoleKey Features
OrganocatalystElectrophilic HalogenationSubstrateMild, metal-free reaction catalyzed by gallocyanine HG+.
Metal LigandCross-Electrophile CouplingPotential LigandN-heterocyclic structure suitable for coordinating with transition metals like Ni or Cu.

Potential Applications in Polymerization Processes

Recent research has uncovered a significant role for indazole derivatives as potent inhibitors of biological polymerization processes, specifically microtubule polymerization. Microtubules are essential components of the cytoskeleton involved in cell division, and their disruption is a key mechanism for anticancer agents.

A study focused on developing water-soluble indazole derivatives identified compounds that impede tubulin polymerization by interacting with the colchicine (B1669291) binding site. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. One particular derivative, a 6-methylpyridin-3-yl indazole, not only exhibited high potency against various cancer cell lines but also showed improved aqueous solubility, a critical property for drug development. This research highlights a specialized application of indazoles in modulating polymerization in a biological context, opening avenues for therapeutic development. nih.gov

Fundamental Mechanistic Investigations of Indazole Reactions

A deep understanding of the reaction mechanisms governing the synthesis and functionalization of indazoles is crucial for the rational design of new synthetic methods and novel functional molecules. Modern chemical research increasingly relies on a synergistic approach, combining experimental evidence with high-level computational analysis to elucidate complex reaction pathways.

Reaction Mechanism Elucidation using Combined Experimental and Computational Approaches

The synthesis and derivatization of indazoles often involve complex multi-step reactions where the precise mechanism is not immediately obvious. To unravel these pathways, researchers employ a combination of experimental techniques and computational modeling.

Experimental approaches typically involve:

Nuclear Magnetic Resonance (NMR): Used to characterize intermediates and final products.

X-ray Crystallography: Provides definitive structural confirmation of products and key intermediates, resolving any ambiguity between possible isomers. mdpi.com

Isolation of Intermediates: Trapping and characterizing transient species can provide direct evidence for a proposed reaction pathway. For example, the isolation of 2H-indazole N-oxides has provided direct evidence for competent oxygenated intermediates in the Cadogan and Davis–Beirut reactions, challenging the long-held belief that these reactions proceed exclusively through a nitrene intermediate. mdpi.comlibretexts.org

Computational approaches , primarily using Density Functional Theory (DFT), complement these experiments by:

Calculating Reaction Energetics: Determining the stability of tautomers, isomers, and transition states to predict the most favorable reaction pathway. mdpi.commdpi.com

Modeling Transition States: Visualizing the geometry of transition states, such as the six-membered Zimmerman-Traxler-type transition state proposed in the CuH-catalyzed allylation of indazoles. mdpi.com

Elucidating Electronic Effects: Understanding how substituents influence reactivity and regioselectivity. DFT calculations have been used to suggest a radical chain mechanism in the iodine-mediated synthesis of 2H-indazoles. nih.gov

This combined strategy has been successfully applied to various indazole-forming reactions, providing a deeper understanding of mechanisms ranging from acid-catalyzed additions to metal-mediated C-H aminations. mdpi.commdpi.comnih.govlcpo.fr

Reaction StudiedExperimental MethodsComputational MethodsKey Mechanistic Insight
Cadogan/Davis-Beirut CyclizationX-ray Crystallography, NMRComputational NMRIsolation of 2H-indazole N-oxides proved the existence of competent oxygenated intermediates, suggesting non-nitrene pathways are viable. mdpi.com
Addition of Formaldehyde to NH-indazolesSolution & Solid-State NMR, CrystallographyGIAO at B3LYP/6-311++G(d,p) levelDetermined the mechanism of N1-CH2OH derivative formation and confirmed the greater stability of the 1-substituted isomer. mdpi.com
CuH-Catalyzed C3-AllylationNot specifiedDensity Functional Theory (DFT)Reaction proceeds via a six-membered Zimmerman-Traxler-type transition state, explaining high enantioselectivity. mdpi.com
Iodine-mediated C-H FunctionalizationNot specifiedDensity Functional Theory (DFT)Calculations revealed the reaction proceeds via a radical chain mechanism. nih.gov

Future Prospects in 1,5-Dimethyl-1H-indazol-4-ol Research

The landscape of heterocyclic chemistry is continually evolving, driven by the demand for novel molecules with tailored properties. Within this field, the indazole scaffold is a cornerstone, particularly in medicinal chemistry and materials science. nih.gov The specific compound, this compound, represents a platform for significant future research. The exploration of its synthesis, characterization, and derivatization holds the promise of unlocking new chemical entities with diverse applications. This section outlines prospective research directions that could shape the future of this particular indazolol's chemistry.

Exploration of Novel Synthetic Routes and Sustainable Methodologies

While classical methods for indazole synthesis exist, future research will likely focus on developing more efficient, atom-economical, and environmentally benign routes to this compound and its analogs. Modern synthetic strategies offer significant advantages over traditional multi-step processes, which often involve harsh conditions and generate substantial waste.

Key areas for future exploration include:

Photoredox and Electrochemical Catalysis: Sustainable synthesis is a major goal of modern chemistry. Visible-light photoredox catalysis and electrosynthesis offer methods to construct indazole rings under exceptionally mild conditions, using light or electricity as clean reagents. doaj.orgrsc.org Research into applying these techniques for the key N-N bond-forming or cyclization steps could lead to greener and more sustainable protocols for producing this compound. nih.govacs.org

Continuous Flow Chemistry: For scalability, safety, and reproducibility, continuous flow reactors are superior to traditional batch synthesis. nih.gov Developing a flow-based synthesis for this compound would be a significant advancement, enabling safer handling of reactive intermediates and facilitating easier scale-up for potential industrial applications. acs.orgresearchgate.net

Table 1: Potential Novel Synthetic Methodologies for this compound
MethodologyKey Technology/CatalystPotential Advantages
C-H Activation/AnnulationRhodium (Rh), Cobalt (Co), Palladium (Pd) complexes mdpi.comnih.govHigh atom economy, reduced number of synthetic steps, access to novel derivatives.
Visible-Light PhotocatalysisRuthenium (Ru) or Iridium (Ir) complexes, organic dyes doaj.orgMild reaction conditions, use of a clean energy source, high functional group tolerance.
ElectrosynthesisAnodic/cathodic reactionsAvoids stoichiometric chemical oxidants/reductants, precise control over reaction potential. doaj.org
Continuous Flow SynthesisMicroreactors, pump systemsEnhanced safety, improved scalability and reproducibility, better heat and mass transfer. nih.govacs.org

Development of Advanced Spectroscopic and Computational Tools for Structural and Electronic Characterization

A deep understanding of a molecule's three-dimensional structure and electronic properties is fundamental to predicting its reactivity and designing new applications. While standard techniques like 1D NMR and mass spectrometry are routine, future research on this compound would benefit immensely from the application of more sophisticated characterization tools.

Future research should focus on:

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: The structural elucidation of indazole derivatives can be complex. The application of advanced 2D-NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) will be crucial for the unambiguous assignment of all proton and carbon signals, especially for new, more complex derivatives of the parent compound. ipb.pt

Computational Chemistry (DFT): Density Functional Theory (DFT) has become an indispensable tool for chemical research. nih.gov Future studies should employ DFT calculations to model the geometry, vibrational frequencies, and electronic structure of this compound. Such calculations can predict NMR chemical shifts to aid in spectral assignment, determine HOMO-LUMO energy gaps to understand electronic transitions, and generate Molecular Electrostatic Potential (MEP) maps to predict sites of electrophilic and nucleophilic attack. researchgate.netasianresassoc.org

Vibrational Circular Dichroism (VCD): VCD is a powerful chiroptical technique that provides detailed 3D structural information for chiral molecules in solution. wikipedia.org While this compound is itself achiral, VCD, coupled with DFT calculations, would be an invaluable tool for determining the absolute configuration of any future chiral derivatives or for studying its non-covalent interactions with other chiral molecules. mdpi.commdpi.com

Table 2: Advanced Characterization Tools for this compound Research
TechniqueTypeInformation Gained
2D NMR (COSY, HSQC, HMBC)SpectroscopyUnambiguous confirmation of atomic connectivity and molecular structure. ipb.pt
Density Functional Theory (DFT)ComputationalOptimized geometry, electronic properties (HOMO/LUMO), predicted NMR/IR spectra, reactivity maps (MEP). nih.govresearchgate.net
Vibrational Circular Dichroism (VCD)SpectroscopyDetermination of absolute configuration for future chiral derivatives. wikipedia.org
Natural Bond Orbital (NBO) AnalysisComputationalDetailed insights into charge delocalization, hyperconjugative interactions, and bonding. asianresassoc.org

Design and Synthesis of New Functional Indazolol-based Chemical Entities for Diverse Chemical Applications

The true potential of this compound lies in its use as a versatile scaffold for the creation of new functional molecules. The existing methyl and hydroxyl groups, along with the aromatic core, provide multiple points for chemical modification to tailor the molecule's properties for specific applications.

Promising directions for the design of new entities include:

Medicinal Chemistry and Kinase Inhibitors: The indazole core is considered a "privileged scaffold" in drug discovery, forming the basis of several approved anti-cancer drugs that function as protein kinase inhibitors. rsc.orgrsc.org Future research should focus on using this compound as a starting point for fragment-based or structure-based drug design. researchgate.netnih.gov Modifications, such as converting the hydroxyl group into various ethers or esters and functionalizing the benzene (B151609) ring, could generate libraries of new compounds targeted at specific kinases like VEGFR-2 or Aurora kinases. nih.govnih.gov

Organic Electronic Materials: Nitrogen-containing heterocyclic compounds are widely used in the field of organic electronics, for example, in Organic Light-Emitting Diodes (OLEDs). google.com Derivatives of carbazole (B46965) and imidazole, which share structural similarities with indazole, have been investigated as host materials or emitters. mdpi.com A fruitful area of future research would be the synthesis of new derivatives of this compound, perhaps by attaching larger conjugated systems, to explore their photophysical properties and potential as new materials for organic electronic devices.

Table 3: Potential Functional Derivatives of this compound and Their Applications
Derivative ClassProposed ModificationTarget Application
Indazolyl Ethers/EstersAlkylation, acylation, or arylation at the 4-hydroxyl position.Protein Kinase Inhibitors (e.g., for oncology). rsc.orgnih.gov
Substituted Phenyl DerivativesFurther functionalization (e.g., halogenation, amination) of the benzene ring.Modulation of pharmacokinetic properties in drug candidates. biotech-asia.org
Extended π-SystemsCoupling of aromatic or heteroaromatic groups to the indazole core (e.g., via Suzuki or Buchwald-Hartwig reactions).Organic Electronic Materials (e.g., for OLEDs). mdpi.com
Metal-Complex LigandsSynthesis of derivatives capable of coordinating to metal centers.Homogeneous Catalysis, Bioinorganic Chemistry.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1,5-dimethyl-1H-indazol-4-ol, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis often involves cyclization of hydrazine derivatives with ketones or aldehydes. For example, methylhydrazine reacts with cyclic ketones under reflux in polar solvents (e.g., ethanol or DMF) to form the indazole core . Optimization strategies include:

  • Catalyst screening : Copper iodide (CuI) accelerates azide-alkyne cycloaddition in PEG-400:DMF mixtures, though yields may vary (e.g., 30% in ).
  • Solvent effects : Polar aprotic solvents like DMF enhance reactivity but may require post-reaction extraction with ethyl acetate to isolate products .
  • Temperature control : Reflux conditions (40–100°C) are critical for complete cyclization, monitored via TLC (EtOAc/hexane eluents) .

Q. How is this compound characterized using spectroscopic techniques?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks using DMSO-d₆ or CDCl₃. For example, methyl groups on the indazole ring appear as singlets near δ 3.7–3.8 ppm, while aromatic protons show coupling patterns (e.g., δ 7.7–6.6 ppm for indole derivatives) .
  • IR spectroscopy : Detect hydroxyl (≈3200 cm⁻¹) and carbonyl (≈1668 cm⁻¹) groups to confirm functionalization .
  • Mass spectrometry : Use FAB-HRMS or ESI-MS to verify molecular ions (e.g., [M+H]⁺ at m/z 335.1512 in ).

Q. What crystallographic methods are used to resolve the structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) is standard. Key steps include:

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion .
  • Hydrogen bonding analysis : Apply graph set theory to classify interactions (e.g., R₂²(8) motifs for dimeric arrangements) .

Q. How can researchers assess the reactivity of this compound in heterocyclic functionalization?

  • Methodological Answer :

  • Electrophilic substitution : React with aryl halides under Ullmann or Buchwald-Hartwig conditions to introduce substituents at the 3-position.
  • N-alkylation : Use alkyl halides in basic media (e.g., K₂CO₃ in acetone) to modify the indazole nitrogen .

Advanced Research Questions

Q. How can hydrogen bonding patterns in this compound crystals inform supramolecular design?

  • Methodological Answer : Perform graph set analysis (as per Etter’s formalism) to classify motifs like chains (C(4)) or rings (R₂²(8)). Computational tools (Mercury, CrystalExplorer) visualize interactions, while SHELX refines hydrogen atom positions . For example, hydroxyl groups often form O–H···N bonds with adjacent indazole rings, stabilizing layered structures.

Q. What computational approaches predict the electronic properties of this compound?

  • Methodological Answer :

  • DFT calculations : Use Gaussian or ORCA to optimize geometry at the B3LYP/6-31G(d) level. Analyze frontier orbitals (HOMO-LUMO gaps) to assess redox activity .
  • Molecular docking : Screen against protein targets (e.g., kinases) using AutoDock Vina to hypothesize biological interactions .

Q. How should researchers address contradictions in spectral data for this compound derivatives?

  • Methodological Answer :

  • Solvent effects : Compare NMR in DMSO-d₆ vs. CDCl₃; hydroxyl protons may disappear in deuterated solvents due to exchange .
  • Tautomeric equilibria : Use variable-temperature NMR to detect shifts caused by keto-enol or prototropic tautomerism .
  • Crystallographic validation : Resolve ambiguities (e.g., unexpected coupling) by correlating NMR with SCXRD bond lengths .

Q. What strategies evaluate the biological potential of this compound in enzyme inhibition studies?

  • Methodological Answer :

  • In vitro assays : Test against target enzymes (e.g., cyclooxygenase-2) using fluorescence quenching or colorimetric substrates (e.g., MTT for cytotoxicity) .
  • SAR studies : Modify methyl or hydroxyl groups to correlate structure with activity. For example, bulky substituents may hinder binding .

Q. How can solubility and stability of this compound be optimized for pharmacological applications?

  • Methodological Answer :

  • Co-solvent systems : Use PEG-400:DMF mixtures to enhance aqueous solubility, followed by dialysis or lyophilization .
  • pH stability studies : Monitor degradation via HPLC under acidic (pH 1.2) or basic (pH 8.0) conditions to identify labile moieties .

Retrosynthesis Analysis

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1,5-Dimethyl-1H-indazol-4-ol
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1,5-Dimethyl-1H-indazol-4-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.